molecular formula C23H19NO5S2 B6495059 methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 892362-05-9

methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No. B6495059
CAS RN: 892362-05-9
M. Wt: 453.5 g/mol
InChI Key: MOBXLEIQGLQUPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrazole-sulfonamide derivatives were synthesized from 1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one . The process involved refluxing a mixture of the starting compound and different aryl hydrazines in ethanol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, an efficient carbon–nitrogen cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with a range of (hetero)aryl iodides using CuI, l-proline and Cs2CO3 in dioxane at moderate temperature has been described .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron reagents with organic halides, catalyzed by palladium complexes. The broad application of SM coupling arises from its mild conditions, functional group tolerance, and environmentally benign nature of organoboron reagents. Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can serve as an effective boron reagent in SM coupling reactions .

Benzylic Functionalization

The benzylic position in organic molecules is often reactive due to the resonance stabilization of the resulting radicals. Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, with its benzylic substituents, can undergo various transformations, including free radical reactions and substitution pathways. For instance, it can participate in N-bromosuccinimide (NBS)-mediated benzylic bromination reactions .

Alkene Hydromethylation

Catalytic protodeboronation of alkyl boronic esters, utilizing a radical approach, enables the formal anti-Markovnikov alkene hydromethylation. Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate could potentially serve as a precursor for such transformations, leading to valuable products .

properties

IUPAC Name

methyl 3-[(4-phenylmethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S2/c1-28-23(25)21-22(19-9-5-6-10-20(19)30-21)31(26,27)24-17-11-13-18(14-12-17)29-15-16-7-3-2-4-8-16/h2-14,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBXLEIQGLQUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

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